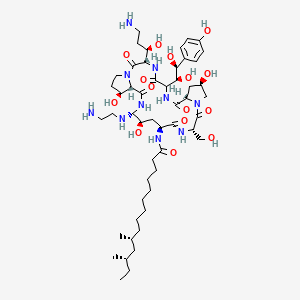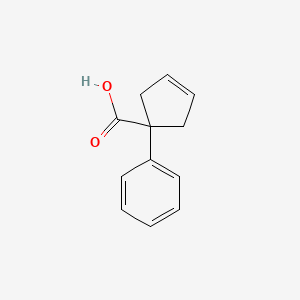
3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide: is a chemical compound with the following structure:
C9H17NO3S
It belongs to the class of 3-substituted thietane-1,1-dioxides . Thietane-1,1-dioxides are heterocyclic compounds containing a five-membered ring with a sulfur atom and an oxygen atom in adjacent positions. This particular compound features an amino group and an allyl ether functionality.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for 3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide may involve the following steps:
Thietane Ring Formation: Start with a suitable precursor containing the thietane ring. Introduce the amino group and the allyl ether functionality.
Oxidation: Oxidize the thietane ring to form the thietane 1,1-dioxide.
Industrial Production Methods: Industrial production methods may vary, but they typically involve efficient and scalable synthetic routes. Detailed conditions and specific reagents would depend on the manufacturer.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The thietane ring can undergo oxidation to form the thietane 1,1-dioxide.
Substitution: The amino group can participate in substitution reactions.
Oxidation: Common oxidants include peracids (e.g., m-chloroperbenzoic acid).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major product is 3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may be used in studies related to sulfur-containing compounds.
Medicine: Investigating its potential therapeutic properties.
Industry: For designing novel materials or catalysts.
Wirkmechanismus
The exact mechanism of action is context-dependent and would require further research. it likely interacts with specific molecular targets or pathways relevant to its functional groups.
Eigenschaften
Molekularformel |
C9H17NO3S |
|---|---|
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
N-[2-(2-methylprop-2-enoxy)ethyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c1-8(2)5-13-4-3-10-9-6-14(11,12)7-9/h9-10H,1,3-7H2,2H3 |
InChI-Schlüssel |
CKFCQGHEVIWXHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COCCNC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)






![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)



